molecular formula C16H15Cl2N3O3 B2438474 (Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide CAS No. 532981-82-1

(Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide

Cat. No.: B2438474
CAS No.: 532981-82-1
M. Wt: 368.21
InChI Key: UQBGEOZBXDIGQM-UHFFFAOYSA-N
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Description

(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide is a synthetic organic compound It is characterized by its unique structure, which includes a nicotinimidamide moiety linked to a 2,4-dichlorophenoxybutanoyl group

Mechanism of Action

Target of Action

The compound, also known as (Z)-[amino(pyridin-3-yl)methylidene]amino 4-(2,4-dichlorophenoxy)butanoate, is a synthetic derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known plant growth regulator . The primary targets of this compound are likely to be similar to those of 2,4-D, which are plant growth hormone receptors. These receptors play a crucial role in regulating plant growth and development .

Mode of Action

The compound interacts with its targets by mimicking the natural plant growth hormones, leading to uncontrolled and unsustainable growth. This results in stem curling, leaf wilting, and eventually, plant death . It’s worth noting that the exact mode of action for this specific compound might vary and needs further investigation.

Biochemical Pathways

The affected biochemical pathways are those involved in plant growth and development. The compound, acting as a synthetic growth hormone, disrupts normal cellular processes, leading to abnormal growth patterns and eventual plant death .

Result of Action

The molecular and cellular effects of the compound’s action result in uncontrolled and unsustainable plant growth, leading to physical deformities such as stem curling and leaf wilting, and eventually plant death .

Action Environment

Environmental factors such as soil pH, temperature, and moisture levels can influence the compound’s action, efficacy, and stability. For instance, certain soil conditions may enhance or inhibit the absorption of the compound by plant tissues, thereby affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide typically involves multiple steps:

    Formation of 4-(2,4-dichlorophenoxy)butanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Conversion to 4-(2,4-dichlorophenoxy)butanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with nicotinimidamide: The acyl chloride is reacted with nicotinimidamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated phenoxy structure.

    4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.

    Nicotinimidamide derivatives: Compounds with similar nicotinimidamide moieties.

Uniqueness

(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-12-5-6-14(13(18)9-12)23-8-2-4-15(22)24-21-16(19)11-3-1-7-20-10-11/h1,3,5-7,9-10H,2,4,8H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGEOZBXDIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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